![molecular formula C20H24N4O3 B2563998 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether CAS No. 860650-40-4](/img/structure/B2563998.png)
2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether
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Description
The compound is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolines and their derivatives have been synthesized due to their confirmed biological as well as pharmacological activities .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple ring structures and functional groups . It includes a pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl ring, a dimethoxyphenyl group, and an ethyl methyl ether group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H24N4O2 and an average mass of 352.430 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the current literature.Scientific Research Applications
Antibacterial Activity
Pyrazolines and their derivatives have demonstrated antibacterial properties. While specific studies on this compound are limited, related pyrazolines have shown efficacy against bacterial strains .
Antifungal Potential
Although direct research on our compound is scarce, pyrazolines have been investigated for their antifungal activity. Further studies could explore its effectiveness against fungal pathogens .
Antiparasitic Applications
Pyrazolines have been explored as potential antiparasitic agents. Investigating the effects of our compound on parasites could provide valuable insights .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Pyrazolines have been associated with anti-inflammatory effects. Research into the anti-inflammatory potential of our compound could be beneficial .
Antioxidant Capacity
Oxidative stress contributes to cellular damage. Pyrazolines, including our compound, may possess antioxidant properties. Assessing its ability to scavenge free radicals and protect cells warrants further investigation .
Neurotoxicity and Acetylcholinesterase (AchE) Activity
Our compound’s impact on AchE activity in the nervous system remains unexplored. Investigating its effects on nerve impulses, behavior, and survival in both vertebrates and fish could yield valuable data .
Swimming Potential and Behavioral Changes
Behavioral parameters, such as swimming behavior, could be affected by our compound. Studying its influence on alevins’ behavior would enhance our understanding .
Structural Confirmation
Spectroscopic analyses, including UV-Vis, FT-IR, and NMR, have confirmed the targeted structure of our compound .
properties
IUPAC Name |
10-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-15-7-8-23(9-10-25-2)20(15)24-19(22-13)16(12-21-24)14-5-6-17(26-3)18(11-14)27-4/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDIJKDDMAUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3CCOC)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether |
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